Ebastine N-oxyde

Vue d'ensemble

Description

Ebastine N-Oxide is a derivative of Ebastine, a second-generation antihistamine commonly used to treat allergic rhinitis and chronic idiopathic urticaria

Applications De Recherche Scientifique

Ebastine N-Oxide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

Biology: Investigated for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of allergic conditions and other inflammatory diseases.

Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Ebastine N-Oxide primarily targets the H1 receptors . These receptors play a crucial role in mediating allergic reactions, making them a key target for antihistamines like Ebastine N-Oxide.

Mode of Action

Ebastine N-Oxide acts as a H1-receptor antagonist . It binds to these receptors, inhibiting the effects induced by histamine . This interaction results in a rapid and prolonged inhibition of histamine-induced effects .

Biochemical Pathways

Ebastine N-Oxide affects several biochemical pathways. It undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in ebastine N-dealkylation and hydroxylation .

Pharmacokinetics

Ebastine N-Oxide is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, peak plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours, with some 66% of the compound excreted in urine, mainly as conjugated metabolites .

Result of Action

The action of Ebastine N-Oxide results in significant antihistamine effects, initiating after 1 hour and lasting more than 48 hours . This activity parallels the plasma levels of the main active acid metabolite, carebastine . The inhibition of the peripheral receptors remains constant after repeated administration, with the absence of tachyphylaxis .

Action Environment

The action, efficacy, and stability of Ebastine N-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs affecting liver function should be taken into account as it can affect the metabolism of Ebastine N-Oxide . Furthermore, the dosage used in severely impaired patients is half that used in patients with mild to moderate impairment .

Analyse Biochimique

Biochemical Properties

Ebastine, the parent compound of Ebastine N-Oxide, is a second-generation H1 antagonist antihistamine drug . It is extensively metabolized to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .

Cellular Effects

Ebastine has shown antihistamine and antiallergic activity in healthy volunteers and patients with allergies . It has protected against histamine-induced bronchoconstriction in patients with asthma . In patients with irritable bowel syndrome (IBS), ebastine has been associated with low-grade mucosal inflammation .

Molecular Mechanism

Ebastine is a H1 antihistamine with low potential for causing drowsiness . It does not penetrate the blood–brain barrier to a significant amount and thus combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .

Temporal Effects in Laboratory Settings

Ebastine has been shown to provide significant clinical improvement and protection against the causative allergen . The effective half-life of ebastine and carebastine did not show relevant differences between groups .

Dosage Effects in Animal Models

The efficacy and tolerability of two different dose levels of ebastine (10 and 20mg once daily) were compared in patients with acute seasonal allergic rhinitis in a randomized double-blind parallel study .

Metabolic Pathways

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .

Transport and Distribution

The transport characteristics of ebastine, a substrate for cytochrome P450 3A4, and its three major metabolites were studied in cultured human intestinal Caco-2 cells expressing a drug efflux pump, P-glycoprotein (P-gp), on the apical membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ebastine N-Oxide can be synthesized through the oxidation of Ebastine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of Ebastine in an appropriate solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the oxidation is complete.

Industrial Production Methods: Industrial production of Ebastine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ebastine N-Oxide undergoes various chemical reactions, including:

Reduction: Reduction of Ebastine N-Oxide can revert it back to Ebastine using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles.

Oxidation: Further oxidation of Ebastine N-Oxide can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: Ebastine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Higher oxidized forms of Ebastine N-Oxide.

Comparaison Avec Des Composés Similaires

Ebastine: The parent compound, a second-generation antihistamine.

Carebastine: An active metabolite of Ebastine with similar antihistaminic properties.

Bilastine: Another second-generation antihistamine with a similar mechanism of action.

Uniqueness: Ebastine N-Oxide is unique due to its distinct chemical structure, which includes an N-oxide functional group. This modification can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to differences in its efficacy and safety profile compared to other similar compounds.

Propriétés

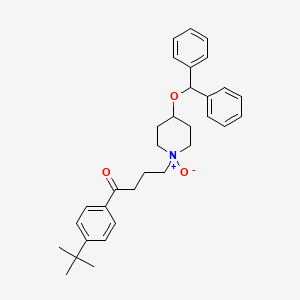

IUPAC Name |

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOUEGNOVHBNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429071-63-5 | |

| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)

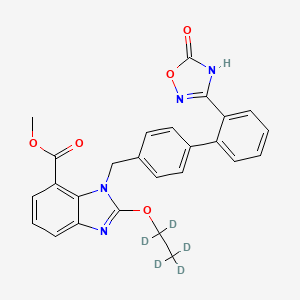

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)